molecular formula C15H23ClO3S B14203752 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride CAS No. 918968-90-8

2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride

Cat. No.: B14203752
CAS No.: 918968-90-8
M. Wt: 318.9 g/mol
InChI Key: GEBCYSUHGOWQLL-UHFFFAOYSA-N
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Description

2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with butoxy, dimethylpropyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of a benzene derivative. The process begins with the preparation of the benzene derivative, which is then reacted with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonic acid
  • 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonamide
  • 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonate

Uniqueness

2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate counterparts. This reactivity makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

918968-90-8

Molecular Formula

C15H23ClO3S

Molecular Weight

318.9 g/mol

IUPAC Name

2-butoxy-5-(2,2-dimethylpropyl)benzenesulfonyl chloride

InChI

InChI=1S/C15H23ClO3S/c1-5-6-9-19-13-8-7-12(11-15(2,3)4)10-14(13)20(16,17)18/h7-8,10H,5-6,9,11H2,1-4H3

InChI Key

GEBCYSUHGOWQLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

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